2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
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Overview
Description
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C16H17NO3. It is known for its unique structure, which includes a benzamide core substituted with a hydroxy group and a methoxyphenyl ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and mild, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale amide synthesis can be applied. These methods often involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
- 2-Hydroxy-N-(4-methylphenyl)benzamide
- N-(4-methoxyphenyl)-N-(2-propynyl)benzamide
Uniqueness
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
112356-53-3 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17NO3/c1-20-13-8-6-12(7-9-13)10-11-17-16(19)14-4-2-3-5-15(14)18/h2-9,18H,10-11H2,1H3,(H,17,19) |
InChI Key |
RZZOZECFGLWGQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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